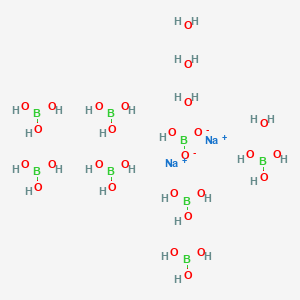
Disodium;boric acid;hydrogen borate;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium octaborate tetrahydrate is a borate of sodium, a chemical compound of sodium, boron, and oxygen. It is represented by the chemical formula Na2B8O13·4H2O. This compound appears as a white, odorless powder and is highly soluble in water. It is commonly used as an insecticide, fungicide, algicide, fire retardant, and as a boron micronutrient additive in fertilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium octaborate tetrahydrate can be synthesized using a one-step boric acid method. This involves placing boric acid, a sodium-containing chemical product, water, and an impurity removal agent in a reactor. The mixture is stirred and heated to a temperature range of 60-120°C under heat preservation conditions for 0.5-2 hours. The product is then filtered, and the filtrate is dried at a temperature of 90-200°C to obtain disodium octaborate tetrahydrate with low impurity content .
Industrial Production Methods
In industrial settings, disodium octaborate tetrahydrate is produced by mixing boric acid and borax pentahydrate with water. The mixture is heated to 110-130°C for dissolving, followed by a heat-preserved reaction for 40-60 minutes. The reactants undergo solid-water separation to obtain solid particles, which are then processed to achieve the desired particle size .
Chemical Reactions Analysis
Types of Reactions
Disodium octaborate tetrahydrate primarily undergoes dissolution reactions in water, forming viscous supersaturated solutions at elevated temperatures. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The compound is often used in aqueous solutions due to its high solubility in water. It is stable under normal conditions and does not react with common reagents used in organic or inorganic chemistry .
Major Products Formed
When dissolved in water, disodium octaborate tetrahydrate forms borate ions, which are responsible for its biological and chemical activities .
Scientific Research Applications
Disodium octaborate tetrahydrate has a wide range of applications in scientific research:
Mechanism of Action
Disodium octaborate tetrahydrate exerts its effects through a stop-feed mode of action. This means that the compound disrupts the enzyme and digestive systems of insects, preventing them from digesting wood and other materials they depend on for survival. This mechanism is particularly effective against wood-decaying insects like termites and carpenter ants .
Comparison with Similar Compounds
Disodium octaborate tetrahydrate is unique among borate compounds due to its high solubility in water and its effectiveness as an insecticide and fungicide. Similar compounds include:
Borax (Sodium tetraborate decahydrate): Less soluble in water compared to disodium octaborate tetrahydrate and primarily used in detergents and cosmetics.
Sodium Metaborate: Used in the production of borosilicate glass and as a corrosion inhibitor.
Disodium octaborate tetrahydrate stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
B8H30Na2O28 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
disodium;boric acid;hydrogen borate;tetrahydrate |
InChI |
InChI=1S/7BH3O3.BHO3.2Na.4H2O/c8*2-1(3)4;;;;;;/h7*2-4H;2H;;;4*1H2/q;;;;;;;-2;2*+1;;;; |
InChI Key |
RRQNQOHBOUDIND-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


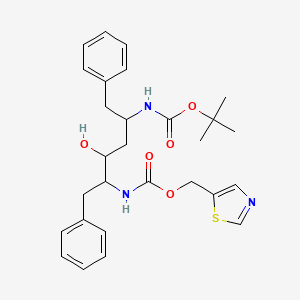
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13391725.png)

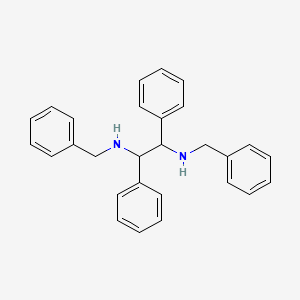

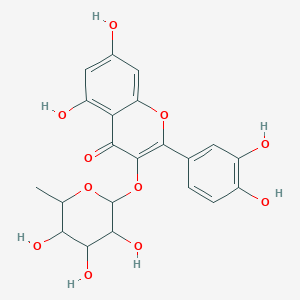
![6-amino-2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid](/img/structure/B13391762.png)
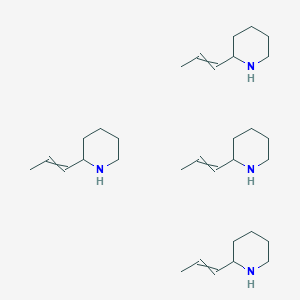
![5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese](/img/structure/B13391786.png)
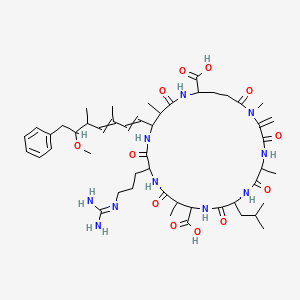

![potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13391804.png)
![2-([1,1'-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine](/img/structure/B13391806.png)
![[[5-[6-Chloro-4-[1-(2-fluorophenyl)ethylamino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13391808.png)
